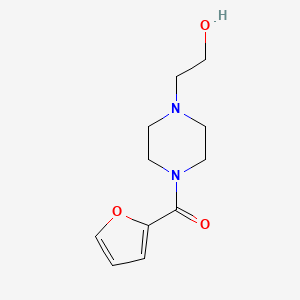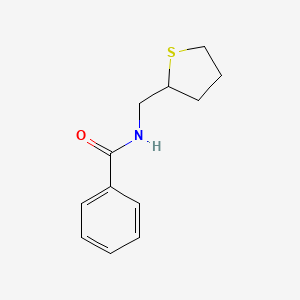
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMQD is a quinazoline derivative that has been synthesized through a multistep process.
作用机制
The mechanism of action of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has been found to inhibit the activity of protein kinases, which are involved in cell signaling and growth. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has also been found to reduce inflammation and oxidative stress in cells. In addition, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has been shown to improve cognitive function and memory in animal models of neurological disorders.
实验室实验的优点和局限性
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine can be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several potential future directions for N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine research. One area of interest is the development of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine and its potential applications in various fields.
In conclusion, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine in various fields.
合成方法
The synthesis of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine involves a multistep process that begins with the condensation of 2-aminopyridine and 4-chloroquinazoline. The resulting intermediate is then treated with dimethylamine to produce N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine. The purity of N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine can be improved through recrystallization and column chromatography.
科学研究应用
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has also been investigated for its anti-inflammatory and antioxidant properties. In addition, N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-23(2)12-6-11-20-18-15-8-3-4-9-16(15)21-17(22-18)14-7-5-10-19-13-14/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENGZSEXRSPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminofuro[3,4-B]pyridin-7(5H)-one](/img/structure/B7451648.png)
![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)
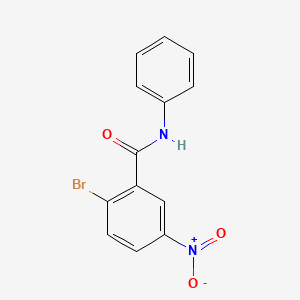
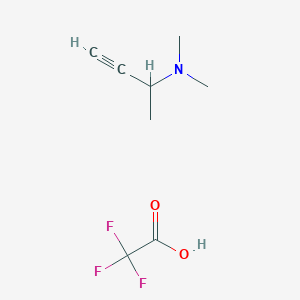
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
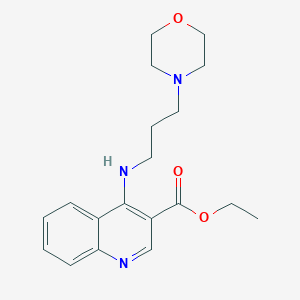
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)
